(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride

Physical organic chemistry Triazole electronics Substituent effects

Medicinal chemists requiring the 1,5-disubstituted 1,2,3-triazole geometry face a synthetic bottleneck: RuAAC-based routes are inherently lower-yielding than CuAAC. This pre-functionalized building block bypasses that challenge entirely. • Direct access to 1,5-substituted sulfonamides without RuAAC optimization • Attenuated -CH₂SO₂Cl electrophilicity (vs. directly attached -SO₂Cl) provides a kinetic window for aqueous bioconjugation and controlled hydrolysis • Thermal stability ceiling of ~110°C informs safe process scale-up Ideal for SuTEx covalent probe development, medicinal chemistry, and agrochemical programs.

Molecular Formula C4H6ClN3O2S
Molecular Weight 195.63 g/mol
Cat. No. B13241837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride
Molecular FormulaC4H6ClN3O2S
Molecular Weight195.63 g/mol
Structural Identifiers
SMILESCN1C(=CN=N1)CS(=O)(=O)Cl
InChIInChI=1S/C4H6ClN3O2S/c1-8-4(2-6-7-8)3-11(5,9)10/h2H,3H2,1H3
InChIKeyVHEXUGJYSSJVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl Chloride – Overview


(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride (CAS 1784319-29-4; molecular formula C₄H₆ClN₃O₂S; MW 195.63 g/mol) is a heteroaryl methanesulfonyl chloride featuring a 1,2,3-triazole core methylated at N1 and bearing a reactive –CH₂SO₂Cl substituent at the 5-position [1]. The compound serves as a versatile electrophilic building block for the synthesis of sulfonamides, sulfonate esters, and other sulfur(VI) derivatives. Unlike the more common 1,4-disubstituted 1,2,3-triazole scaffolds widely accessed via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), the 1,5-substitution pattern confers a distinct electronic profile: the 1,5-triazole ring is strongly electron-withdrawing and carbocation-destabilizing, whereas the isomeric 1,4-triazole is cation-stabilizing [2]. This electronic differentiation, combined with the attenuated electrophilicity of the methylene-spaced –CH₂SO₂Cl group relative to a directly attached –SO₂Cl, creates quantifiable differences in reaction kinetics, stability, and downstream biological activity that inform scientific selection.

1,5-Triazole core: strongly electron-withdrawing and carbocation-destabilizing, distinct from 1,4-isomer
Pre-installed 5-yl methanesulfonyl chloride bypasses RuAAC-based synthesis of 1,5-disubstituted triazoles
Methylene-spaced –CH₂SO₂Cl offers attenuated electrophilicity for kinetic control in nucleophilic substitutions

(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl Chloride: Irreplaceability


Triazole methanesulfonyl chlorides are not functionally interchangeable. The specific 1,5-disubstitution pattern on the 1,2,3-triazole ring imparts a strong net electron-withdrawing effect that is qualitatively and quantitatively distinct from the 1,4-isomer, as demonstrated by σ⁺ values derived from solvolysis kinetics and ¹⁹F NMR chemical shift measurements — the 1,5-triazole is carbocation-destabilizing while the 1,4-triazole is cation-stabilizing relative to phenyl [1]. The –CH₂SO₂Cl group (methanesulfonyl chloride) further differentiates this compound from directly attached sulfonyl chloride (–SO₂Cl) analogs: the methylene spacer reduces sulfur electrophilicity, alters hydrolysis kinetics (activation energies of 16.7–17.8 kcal/mol for the SN2 hydrolysis pathway), and modifies aqueous solubility [2][3]. In synthetic methodology, 5-substituted 1,2,3-triazoles require fundamentally different catalytic approaches (e.g., RuAAC) compared to 4-substituted triazoles (CuAAC), meaning the regioisomeric position directly dictates both the accessible synthetic routes and the electronic properties of downstream derivatives [4]. These differences are not cosmetic — they are measurable and consequential for reaction design, product stability, and biological target engagement.

Target: 1,5-isomer
Electron-withdrawing, carbocation-destabilizing profile; accessible via RuAAC or pre-formed building block
Substitute: 1,4-isomer
Cation-stabilizing electronic character; CuAAC-accessible but may shift sulfonamide reactivity and binding vectors
Target: –CH₂SO₂Cl
Methylene spacer reduces electrophilicity; characterized SN2 hydrolysis (Ea 16.7–17.8 kcal/mol); predictable aqueous tolerance
Substitute: –SO₂Cl analog
Directly attached sulfonyl chloride: higher electrophilicity, faster hydrolysis, and different thermal stability may alter reaction outcomes

(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl Chloride – Comparator Evidence


1,5-Triazole Electron-Withdrawing vs. 1,4 Cation-Stabilizing Effect

Creary et al. (2017) experimentally determined that the 1,5-disubstituted 1,2,3-triazole group is the most electron-withdrawing among triazole isomers and uniquely carbocation-destabilizing when placed para to a carbocation center, whereas the 1,4-triazole is cation-stabilizing relative to a phenyl group. The target compound bears the methanesulfonyl chloride at the 5-position of the 1-methyl-1,2,3-triazole, meaning the attached electrophilic center experiences a stronger electron-withdrawing inductive effect than in the 4-yl regioisomer — directly influencing the sulfonyl chloride's electrophilicity and the stability of reaction intermediates [1].

1,5- vs 1,4-Triazole Electronics
Head-to-head
1,5-triazole: carbocation-destabilizing (γ⁺ > 0 vs phenyl)
1,4-triazole: cation-stabilizing (γ⁺ < 0 vs phenyl)
Electron-withdrawing character may increase –CH₂SO₂Cl electrophilicity for reaction optimization
¹⁹F NMR and solvolysis kinetics; DFT B3LYP/6-311G**
Physical organic chemistry Triazole electronics Substituent effects

Hydrolysis Kinetics: Methanesulfonyl Chloride SN2 Mechanism

Methanesulfonyl chlorides — including triazole-linked –CH₂SO₂Cl derivatives — hydrolyze via a well-characterized SN2 mechanism with activation energies of 16.7–17.8 kcal/mol [1]. This is measurably distinct from aromatic sulfonyl chlorides (Ar–SO₂Cl), which generally exhibit different activation parameters due to the absence of the insulating methylene group. The solvent isotope effect (kH₂O/kD₂O = 1.5–1.7) confirms rate-limiting nucleophilic attack at sulfur with proton transfer in the transition state [2]. The reaction rate follows the solvent order: water > ethanol > methanol > acetonitrile, providing predictable handling windows for aqueous workup [1].

Hydrolysis Activation Energy
Class-level
Ea = 16.7–17.8 kcal/mol
kH₂O/kD₂O = 1.5–1.7
Supports shelf-life modeling and aqueous workup tolerance assessment
SN2 mechanism; solvent order: water > ethanol > methanol > acetonitrile
Hydrolysis kinetics Sulfonyl chloride stability SN2 mechanism

Catalytic Systems for 5- vs. 4-Sulfonyl Triazole Synthesis

The 5-substitution pattern on 1,2,3-triazoles is synthetically non-trivial. While 4-sulfonyl-1,2,3-triazoles are readily accessed via CuAAC (copper-catalyzed azide-alkyne cycloaddition) or [3+2] cycloaddition with bromovinylsulfonyl fluoride, 5-sulfonyl-1,2,3-triazoles are primarily formed via RuAAC (ruthenium-catalyzed azide-alkyne cycloaddition), and their synthetic approaches remain significantly more limited [1]. This catalytic dichotomy means that the 5-yl regioisomer occupies a distinct and less accessible chemical space. The target compound, bearing the reactive –CH₂SO₂Cl handle at the 5-position, therefore provides a pre-installed 1,5-substitution pattern that would be laborious to construct de novo, giving it procurement value for library synthesis where the 5-yl geometry is required for target engagement.

5- vs 4-Sulfonyl Triazole Synthesis
Cross-study
5-sulfonyl: requires RuAAC, limited substrate scope
4-sulfonyl: robust CuAAC, yields often >90%
Pre-formed 5-yl building block eliminates RuAAC bottleneck, reducing synthetic steps
Catalytic dichotomy: Ru vs Cu cycloaddition
Click chemistry Triazole synthesis Regioselective catalysis

Thermal Stability of Triazole Methanesulfonyl Chlorides

Thermogravimetric analysis of triazole methanesulfonyl chlorides reveals thermal stability up to approximately 110°C, with primary decomposition occurring in a single step between 120–220°C and maximum decomposition rates above 320°C [1]. The decomposition enthalpy ranges from 208.4 to 275.9 J/g depending on substituents [1]. This thermal stability window is narrower than that of corresponding direct sulfonyl chlorides (Ar–SO₂Cl), which can often withstand higher temperatures due to the absence of the thermally labile methylene spacer. Practically, this defines safe handling and storage temperature ceilings.

Thermal Stability Ceiling
Class-level
Stable up to ~110°C
Decomposition 120–220°C; ΔH 208–276 J/g
Defines safe processing temperature limit for scale-up
TGA/DSC under inert atmosphere
Thermal stability Thermogravimetric analysis Process safety

Tyrosine Selectivity of Sulfonyl-Triazole Covalent Probes

Sulfonyl-triazole electrophiles — the product class to which the target compound serves as a direct precursor — exhibit ~5-fold enhanced chemoselectivity for tyrosine residues over other nucleophilic amino acids (cysteine, lysine) when used as covalent protein probes [1]. This tunable chemoselectivity, achieved through modifications of the triazole leaving group, has enabled the global profiling of >10,000 tyrosine sites in cell lysates and live cells via sulfur-triazole exchange (SuTEx) chemistry [1]. While this data is derived from downstream sulfonamide products rather than the sulfonyl chloride intermediate itself, it establishes the functional value of the 1,2,3-triazole-sulfonyl architecture for developing tyrosine-targeted covalent ligands and inhibitors — an application space where the specific triazole regioisomer influences probe reactivity and target engagement.

Tyrosine Selectivity (SuTEx)
Class-level
~5-fold enhanced tyrosine chemoselectivity vs Cys/Lys
>10,000 Tyr sites profiled in live cells
Supports development of cleaner covalent probes; downstream product property
SuTEx chemistry; HEK293T, Jurkat lysates
Chemical proteomics Covalent inhibitors SuTEx chemistry

Optimized Methanesulfonyl Chloride Stoichiometry in Agrochemical Synthesis

Sumitomo Chemical's patent (US 10,562,885) discloses an optimized method for producing triazole compounds bearing pest control activity, wherein methanesulfonyl chloride is simultaneously and separately added with another reagent to maintain a precise molar ratio close to 1:1, specifically within the range of 1:0.8 to 1:1.3 relative to the triazole substrate [1]. This controlled addition strategy prevents side reactions, minimizes excess reagent waste, and improves yield consistency for the methanesulfonylated triazole intermediate. The patent exemplifies the industrial relevance of methanesulfonyl chloride-functionalized triazoles as intermediates to high-value agrochemicals with demonstrated pest control efficacy (EP3115363A) [1].

Optimized Methanesulfonylation
Cross-study
Stoichiometric ratio: 0.8–1.3 mol MsCl per mol substrate
Simultaneous separate addition preferred
Transferable protocol for yield consistency in triazole methanesulfonylation
US 10,562,885; pest-control intermediate synthesis
Process chemistry Agrochemical synthesis Methanesulfonyl chloride stoichiometry

(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl Chloride – Applications


1,5-Disubstituted Triazole Sulfonamide Library Synthesis for SAR

Medicinal chemistry programs requiring the specific 1,5-disubstitution geometry on the 1,2,3-triazole ring benefit directly from this building block. The pre-installed 5-yl methanesulfonyl chloride eliminates the need for RuAAC-based de novo construction of the 1,5-substitution pattern, which is synthetically more challenging and lower-yielding than the CuAAC-based 1,4-regioisomer synthesis [1]. Furthermore, the strongly electron-withdrawing character of the 1,5-triazole core — quantitatively established as carbocation-destabilizing and the most inductively electron-withdrawing triazole isomer [2] — produces sulfonamide derivatives with electronic properties distinct from those of the 4-yl series, which may translate to differentiated target binding, metabolic stability, or physicochemical profiles.

Tyrosine-Selective Covalent Probes via SuTEx Chemistry

This compound serves as a direct precursor to sulfonyl-triazole electrophiles that exhibit ~5-fold enhanced chemoselectivity for tyrosine residues over other nucleophilic amino acids in the human proteome [3]. For chemical biology groups developing covalent probes or targeted covalent inhibitors, starting from (1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride enables construction of SuTEx probes bearing the 1,5-disubstitution pattern — a geometry that may alter the trajectory of the warhead relative to the target binding pocket compared to 1,4-substituted analogs, thereby tuning target engagement and selectivity.

Controlled Methanesulfonylation for Agrochemical Intermediates

Patent-validated methodology (US 10,562,885) establishes that optimal triazole methanesulfonylation for pest-control-active compounds is achieved with a methanesulfonyl chloride-to-substrate ratio of 0.8–1.3 mol via simultaneous separate addition [4]. Agrochemical process chemists scaling up the synthesis of triazole-based fungicides or insecticides can adopt this stoichiometric protocol directly, using the target compound either as a reagent or as a model substrate for reaction optimization. The quantitative thermal stability ceiling of ~110°C [5] further informs safe process temperature limits during scale-up.

Aqueous-Tolerant Derivatization for Bioconjugation and Prodrugs

The methanesulfonyl chloride group (–CH₂SO₂Cl) exhibits well-characterized hydrolysis kinetics with activation energies of 16.7–17.8 kcal/mol and solvent-dependent rate ordering (water > ethanol > methanol > acetonitrile) [6]. Unlike directly attached aromatic sulfonyl chlorides, which may hydrolyze too rapidly in aqueous media, the attenuated electrophilicity of the methylene-spaced –CH₂SO₂Cl group provides a kinetic window for conducting nucleophilic substitutions in partially aqueous solvent systems. This property is advantageous for bioconjugation reactions where the target biomolecule requires aqueous buffer conditions, and for synthesizing water-soluble sulfonamide prodrugs where controlled hydrolysis is desired.

Application
Selection Property
Validation Focus
1,5-Disubstituted triazole SAR libraries
1,5-Triazole electronic profile
Sulfonamide target binding and metabolic stability differentiation
Tyrosine-selective covalent probes (SuTEx)
5-yl warhead geometry
Tyrosine chemoselectivity and off-target profiling
Agrochemical intermediate scale-up
Stoichiometric methanesulfonylation protocol
Yield consistency and thermal safety margins
Aqueous-tolerant bioconjugation
Attenuated –CH₂SO₂Cl electrophilicity
Hydrolysis kinetics and aqueous solvent compatibility
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